molecular formula C7H11ClN2O B13539441 2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride

2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride

Cat. No.: B13539441
M. Wt: 174.63 g/mol
InChI Key: XVCMZGZYBGGCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pyridin-3-yl)amino]ethan-1-ol hydrochloride is a pyridine-derived compound featuring an ethanolamine backbone linked to a pyridin-3-yl group via an amino moiety. Its molecular formula is C₇H₁₁ClN₂O (calculated molecular weight: 180.63 g/mol).

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

2-(pyridin-3-ylamino)ethanol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c10-5-4-9-7-2-1-3-8-6-7;/h1-3,6,9-10H,4-5H2;1H

InChI Key

XVCMZGZYBGGCHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NCCO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride typically involves the reaction of pyridine-3-amine with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Analogues

The structural uniqueness of 2-[(Pyridin-3-yl)amino]ethan-1-ol hydrochloride becomes evident when compared to related pyridine derivatives. Key distinctions include substituents, linker types, and functional groups, which critically influence reactivity, solubility, and applications.

Table 1: Structural Comparison of 2-[(Pyridin-3-yl)amino]ethan-1-ol hydrochloride and Analogues

Compound Name Molecular Formula Substituent/Modification Linker Type Molecular Weight (g/mol) Reference
2-[(Pyridin-3-yl)amino]ethan-1-ol hydrochloride C₇H₁₁ClN₂O Pyridin-3-yl amino Amino 180.63
YTK-A76 (2-(2-((3,4-bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol) C₂₇H₃₃NO₄⁺ 3,4-Bis(benzyloxy)benzyl Ethoxy 435.56 (calculated)
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O 5-Fluoro-pyridin-3-yl oxy Oxygen 229.08
2-Amino-1-(pyridin-3-yl)ethanone hydrochloride C₇H₉ClN₂O Pyridin-3-yl ketone Direct bond 172.62 (calculated)
2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride C₉H₁₃Cl₂NO 3-Chlorophenylmethyl Methylene 222.11 (calculated)
Key Observations:
  • Linker Diversity: The target compound employs an amino linker, whereas analogues like YTK-A76 use an ethoxy chain , and 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine features an oxygen linker .
  • In contrast, the benzyloxy groups in YTK-A76 increase steric bulk and hydrophobicity .
  • Functional Groups: The ketone in 2-amino-1-(pyridin-3-yl)ethanone hydrochloride reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound, impacting solubility .
Key Insights:
  • Reductive Amination : YTK-A76 was synthesized via reductive amination using sodium triacetoxyborohydride, a mild reagent suitable for sensitive substrates . This method is likely applicable to the target compound.
  • Yield Variability: Moderate yields (e.g., 39.1% for YTK-A76) suggest challenges in isolating polar intermediates, a common issue in ethanolamine-derived syntheses .

Physicochemical Properties

Functional groups and salt forms significantly influence solubility, stability, and bioavailability:

Table 3: Physicochemical Properties

Compound Name Solubility (Predicted) Stability Considerations Salt Form
2-[(Pyridin-3-yl)amino]ethan-1-ol hydrochloride High (hydrochloride salt) Sensitive to oxidation (ethanol group) Hydrochloride
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride Very high Stable due to fluorine substituent Dihydrochloride
2-Amino-1-(pyridin-3-yl)ethanone hydrochloride Moderate Ketone prone to nucleophilic attack Hydrochloride
Key Insights:
  • Salt Forms : Dihydrochloride salts (e.g., 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine) enhance aqueous solubility, critical for pharmaceutical formulations .
  • Functional Group Stability : The hydroxyl group in the target compound may necessitate inert storage conditions to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.